![molecular formula C11H12N4O2 B1433459 Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706459-79-1](/img/structure/B1433459.png)
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
Overview
Description
“Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate” is a complex organic compound. It contains a methyl benzoate group and a 5-methyl-1H-tetrazol group. Methyl benzoate is a commonly used reagent in organic chemistry with the formula C6H5COOCH3. The 5-methyl-1H-tetrazol group is a type of tetrazole, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms .
Scientific Research Applications
Click Chemistry Synthesis
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate: is a valuable compound in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The tetrazole moiety is particularly significant due to its reactivity and stability, making it an ideal candidate for synthesizing novel compounds through eco-friendly approaches .
Medicinal Chemistry
In medicinal chemistry, the tetrazole ring of this compound serves as a bioisostere for the carboxylate group. This property is exploited in drug design to improve the pharmacokinetic properties of new drugs, as tetrazoles can mimic the function of carboxylic acids while offering better absorption and metabolic stability .
Pharmaceutical Applications
The tetrazole structure is known for its role in pharmaceuticals, particularly in the development of antihypertensive agents such as angiotensin II receptor antagonists. The electron density of the tetrazole nitrogen allows the formation of stable metallic compounds and molecular complexes, which can be beneficial in creating new pharmaceuticals .
Molecular Docking Studies
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate: can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This process is crucial in the rational design of drugs, as it helps in understanding the potential interactions between drugs and their targets .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. Its tetrazole ring can stabilize the negative charge by delocalization, which is advantageous in creating compounds with desired properties for further research in chemistry and material science .
Biochemistry Research
In biochemistry, the compound’s solubility in water and acetonitrile makes it suitable for DNA synthesis. The presence of free N-H in the tetrazole ring contributes to its acidic nature, allowing it to participate in biochemical reactions that require a specific pH range .
Mechanism of Action
Target of Action
Compounds with a tetrazole group, such as 1h-tetrazol-5-yl derivatives, have been known to exhibit potent angiotensin ii antihypertensive activity . Therefore, it’s plausible that Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate may interact with similar targets.
Mode of Action
Compounds with similar structures have been observed to form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
Given the potential antihypertensive activity of similar compounds , it’s possible that this compound may influence pathways related to blood pressure regulation and cardiovascular function.
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.
properties
IUPAC Name |
methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)7-9-3-5-10(6-4-9)11(16)17-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNSILMWOBEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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